![molecular formula C18H18BrNO4 B2917049 2-{4-溴-2-甲氧基-6-[(苯亚氨基)甲基]苯氧基}乙酸乙酯 CAS No. 338750-63-3](/img/structure/B2917049.png)

2-{4-溴-2-甲氧基-6-[(苯亚氨基)甲基]苯氧基}乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves two steps from acetic acid. Detailed synthetic pathways and reaction conditions are documented in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis .

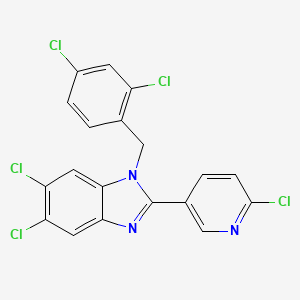

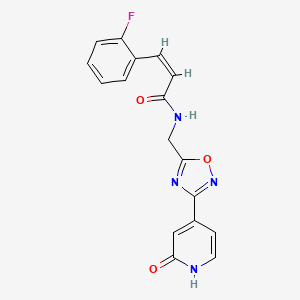

Molecular Structure Analysis

The molecular structure of Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate consists of a phenoxy group attached to an acetate moiety. The presence of bromine and methoxy groups contributes to its unique properties. Refer to the 2D and 3D representations for a visual depiction .

科学研究应用

- Bromfenac ethyl ester is a nonsteroidal anti-inflammatory drug (NSAID) derivative. It inhibits cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators like prostaglandins. This property makes it useful in treating inflammatory conditions such as arthritis, uveitis, and postoperative ocular inflammation .

- Bromfenac ethyl ester is primarily employed in ophthalmic solutions for treating eye conditions. It helps manage pain and inflammation after cataract surgery or other ocular procedures. Its localized action minimizes systemic side effects .

- Researchers have explored Bromfenac ethyl ester as a potential anticancer agent. Its ability to inhibit COX-2 and modulate inflammatory pathways may impact tumor growth and metastasis. However, further studies are needed to establish its efficacy in cancer therapy .

- In the context of immunotherapy, Bromfenac ethyl ester has shown promise. Collaborations between institutions, such as the Respiratory Medicine Department of Peking University Third Hospital and The Czech Sotio Medical Research, have focused on clinical applications related to immunotherapy .

- Neuroinflammation plays a role in neurodegenerative diseases. Some studies suggest that Bromfenac ethyl ester may have neuroprotective effects by reducing inflammation in the central nervous system. Its potential application in conditions like Alzheimer’s disease warrants further investigation .

- Researchers have explored incorporating Bromfenac ethyl ester into drug delivery systems. Nanoparticles, liposomes, or micelles loaded with this compound could enhance its bioavailability, targeting specific tissues or cells. Such systems could improve therapeutic outcomes and minimize side effects .

Anti-Inflammatory Activity

Ophthalmology

Cancer Research

Immunotherapy

Neuroinflammation and Neuroprotection

Drug Delivery Systems

作用机制

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, affecting a range of biochemical processes .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involving glucocorticoid metabolism .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic profile .

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes, depending on its targets and the nature of its interactions with them .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

ethyl 2-[4-bromo-2-methoxy-6-(phenyliminomethyl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-3-23-17(21)12-24-18-13(9-14(19)10-16(18)22-2)11-20-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAONYJWQMTZDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2916971.png)

![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

![4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2916974.png)

![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)

![N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916979.png)

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)

![N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2916988.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2916989.png)